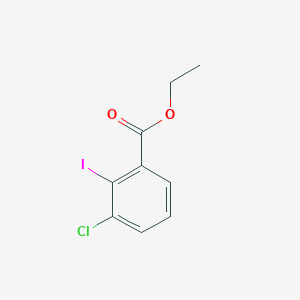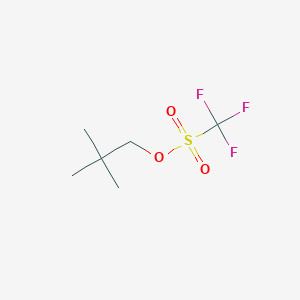
2,2-Dimethylpropyl trifluoromethanesulfonate
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpropyl trifluoromethanesulfonate typically involves the reaction of 2,2-dimethylpropanol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonate group. The general reaction scheme is as follows:
2,2-Dimethylpropanol+Trifluoromethanesulfonic anhydride→2,2-Dimethylpropyl trifluoromethanesulfonate+By-products
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining the anhydrous conditions and precise temperature control required for the reaction .
化学反应分析
Types of Reactions
2,2-Dimethylpropyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding triflates.
Elimination Reactions: Under basic conditions, it can undergo elimination to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as acetonitrile or dimethylformamide.
Elimination: Strong bases such as sodium hydride or potassium tert-butoxide are used to induce elimination reactions.
Major Products
Nucleophilic Substitution: The major products are triflate esters or triflate amides, depending on the nucleophile used.
Elimination: The major products are alkenes.
科学研究应用
2,2-Dimethylpropyl trifluoromethanesulfonate is widely used in scientific research due to its versatility as a reagent. Some of its applications include:
Organic Synthesis: It is used as a reagent for introducing the triflate group into organic molecules, which can serve as a leaving group in subsequent reactions.
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of functionalized materials and polymers.
Biological Research: It is used in the modification of biomolecules for studying biological processes.
作用机制
The mechanism of action of 2,2-Dimethylpropyl trifluoromethanesulfonate involves the formation of a highly reactive triflate intermediate. This intermediate can undergo nucleophilic substitution or elimination reactions, depending on the reaction conditions and the nature of the nucleophile or base used. The triflate group acts as a good leaving group, facilitating these reactions .
相似化合物的比较
Similar Compounds
- Methanesulfonic acid, trifluoro-, 2,2-dimethylpropyl ester
- Di-tert-butylsilyl bis(trifluoromethanesulfonate)
Uniqueness
2,2-Dimethylpropyl trifluoromethanesulfonate is unique due to its high reactivity and versatility as a reagent in organic synthesis. Its ability to introduce the triflate group into various organic molecules makes it a valuable tool in synthetic chemistry. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .
属性
IUPAC Name |
2,2-dimethylpropyl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3O3S/c1-5(2,3)4-12-13(10,11)6(7,8)9/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYGMTZDTVBMPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30576985 | |
| Record name | 2,2-Dimethylpropyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30576985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66687-89-6 | |
| Record name | 2,2-Dimethylpropyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30576985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

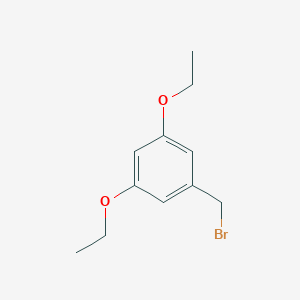
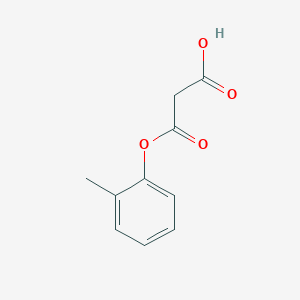
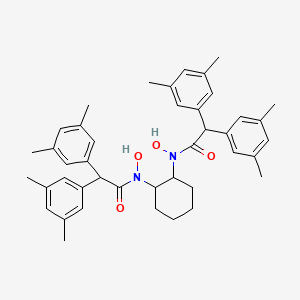
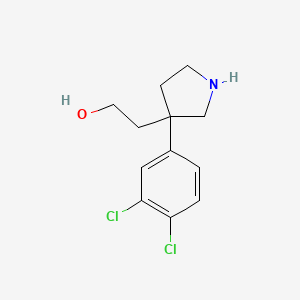
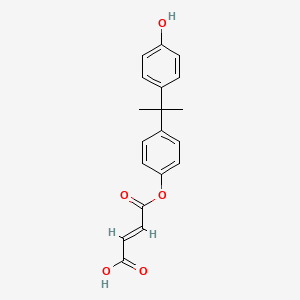
![Methyl 4'-methoxy-4-nitro[1,1'-biphenyl]-2-carboxylate](/img/structure/B1627385.png)
![Methyl 4-(benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoate](/img/structure/B1627386.png)
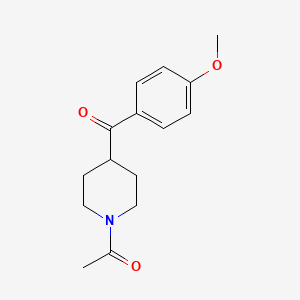
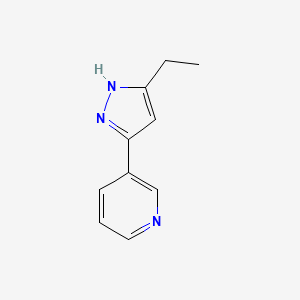
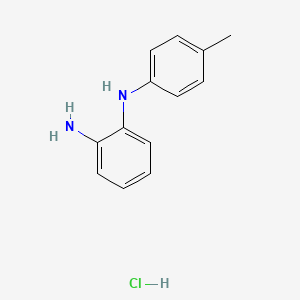
![2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propyl (Z)-tetradec-9-enoate](/img/structure/B1627395.png)
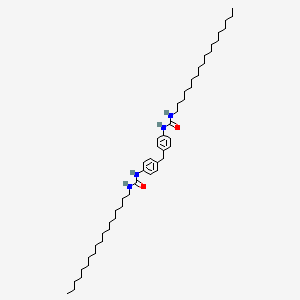
![[3,4'-Bipyridine]-5-carbonitrile](/img/structure/B1627401.png)
